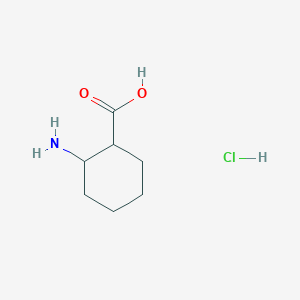

2-Aminocyclohexane-1-carboxylic acid hydrochloride

CAS No.: 1384430-90-3

Cat. No.: VC13452441

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1384430-90-3 |

|---|---|

| Molecular Formula | C7H14ClNO2 |

| Molecular Weight | 179.64 g/mol |

| IUPAC Name | 2-aminocyclohexane-1-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H |

| Standard InChI Key | QNIOBHOEZYKCJV-UHFFFAOYSA-N |

| SMILES | C1CCC(C(C1)C(=O)O)N.Cl |

| Canonical SMILES | C1CCC(C(C1)C(=O)O)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclohexane ring with cis-configured amino (-NH₂) and carboxylic acid (-COOH) groups at positions 1 and 2, respectively . The hydrochloride salt enhances solubility in polar solvents like water and methanol. Key structural attributes include:

-

Molecular Formula: C₇H₁₄ClNO₂

-

Stereochemistry: The cis configuration is critical for its role in peptide mimetics and enzyme inhibition .

Spectral Characteristics

-

NMR: Protons adjacent to the amino and carboxyl groups resonate at δ 1.2–3.6 ppm (cyclohexane backbone) and δ 12.2 ppm (carboxylic acid) .

-

IR: Stretching vibrations at 3300 cm⁻¹ (N-H), 1700 cm⁻¹ (C=O), and 2500 cm⁻¹ (HCl) .

Synthesis Methodologies

Enzymatic Resolution

Racemic mixtures of 2-aminocyclohexane-1-carboxylic acid are resolved using Candida antarctica lipase B, which selectively hydrolyzes esters of the undesired enantiomer . This method yields ≥98% enantiomeric excess (ee) for the cis isomer .

Cyanide-Mediated Cyclization

US5959141A discloses a method where ketone intermediates undergo cyclo-dehydration with NaCN in anhydrous isopropanol, forming the cyclized product. Yields range from 60–75% .

Table 1: Comparison of Synthetic Routes

| Method | Catalyst/Solvent | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|

| Hydrogenation | Pd/C, MeOH | 85–90 | High (cis) | |

| Enzymatic Resolution | Lipase B, H₂O | 70–80 | >98% ee | |

| Cyanide Cyclization | NaCN, i-PrOH | 60–75 | Moderate |

Applications in Pharmaceutical Chemistry

JNK Pathway Inhibitors

The hydrochloride salt serves as an intermediate in synthesizing (1r,2r,5r)-5-amino-2-methylcyclohexanol hydrochloride, a JNK inhibitor for treating fibrotic disorders . Its rigid structure enhances binding affinity to kinase domains .

Peptide Mimetics

Incorporating cis-2-aminocyclohexane-1-carboxylic acid into peptides stabilizes β-turn conformations, mimicking natural amino acids like serine and threonine . This property is exploited in antimicrobial peptide design .

Enzyme Inhibition

The compound inhibits heme oxygenase-1 and nitric oxide synthase, making it a candidate for neurodegenerative disease research .

Analytical Characterization

HPLC Methods

-

Column: C18 (4.6 × 150 mm, 3.5 μm)

-

Mobile Phase: 0.1% TFA in H₂O/MeCN (95:5 → 50:50 over 20 min)

Chiral NMR Analysis

(18-Crown-6)-2,3,11,12-tetracarboxylic acid resolves enantiomers via hydrogen bonding, with Δδ ≈ 0.05–0.12 ppm for diastereotopic protons .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume